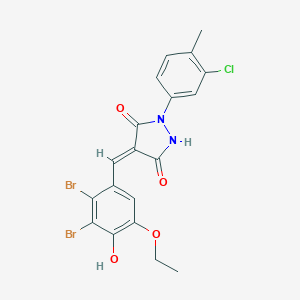
1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione, also known as CMEP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMEP belongs to the class of pyrazolidinedione compounds and has been found to have potent biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione is not fully understood. However, it has been suggested that 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione acts by modulating the activity of certain neurotransmitters in the brain, such as dopamine and glutamate. 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has also been shown to have antioxidant properties, which may protect against oxidative damage in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione in lab experiments is its potent biological activity. 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has been shown to have a number of therapeutic applications, making it a valuable tool for researchers. However, one limitation of using 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione in lab experiments is its complex synthesis process, which may limit its availability.
Direcciones Futuras
There are several future directions for research on 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione. One area of interest is the potential use of 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of new synthetic methods for 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione, which may improve its availability and reduce its cost. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione and its potential side effects.
Métodos De Síntesis
The synthesis of 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione is a complex process that involves several steps. The first step involves the synthesis of 3-chloro-4-methylphenylhydrazine, which is then reacted with ethyl acetoacetate to produce 1-(3-chloro-4-methylphenyl)-3-ethoxycarbonylpyrazolidine-5-one. This compound is then reacted with 2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde to produce the final product, 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione.
Aplicaciones Científicas De Investigación
1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has been extensively studied for its potential therapeutic applications. It has been found to have potent analgesic, anti-inflammatory, and anti-convulsant properties. 1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione has also been shown to be effective in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
Propiedades
Nombre del producto |
1-(3-Chloro-4-methylphenyl)-4-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3,5-pyrazolidinedione |
|---|---|
Fórmula molecular |
C19H15Br2ClN2O4 |
Peso molecular |
530.6 g/mol |
Nombre IUPAC |
(4E)-1-(3-chloro-4-methylphenyl)-4-[(2,3-dibromo-5-ethoxy-4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C19H15Br2ClN2O4/c1-3-28-14-7-10(15(20)16(21)17(14)25)6-12-18(26)23-24(19(12)27)11-5-4-9(2)13(22)8-11/h4-8,25H,3H2,1-2H3,(H,23,26)/b12-6+ |
Clave InChI |
ATQPVNMQEHXKSS-WUXMJOGZSA-N |
SMILES isomérico |
CCOC1=C(C(=C(C(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC(=C(C=C3)C)Cl)Br)Br)O |
SMILES |
CCOC1=C(C(=C(C(=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)C)Cl)Br)Br)O |
SMILES canónico |
CCOC1=C(C(=C(C(=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)C)Cl)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{[2-(1,2-dihydro-5-acenaphthylenylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B301526.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]acetamide](/img/structure/B301527.png)
![2-{(Z)-[6-(ethoxycarbonyl)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}benzoic acid](/img/structure/B301529.png)
![ethyl 2-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301530.png)
![ethyl 2-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301532.png)
![ethyl 2-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301534.png)
![ethyl 2-(3-chloro-4,5-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301535.png)
![ethyl 2-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301542.png)
![ethyl 2-{[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methylene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301543.png)
![ethyl 5-(4-ethoxyphenyl)-2-({1-[3-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301544.png)
![ethyl 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301545.png)
![ethyl 5-(4-ethoxyphenyl)-2-(2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301546.png)
![ethyl 2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301547.png)
![ethyl 2-({5-[4-chloro-3-(methoxycarbonyl)phenyl]-2-furyl}methylene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301548.png)